molecular formula C15H17BrN4O3S B4109086 4-bromo-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

4-bromo-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

Cat. No.: B4109086
M. Wt: 413.3 g/mol
InChI Key: UXRUHBPUOPFBMA-UHFFFAOYSA-N
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Description

4-Bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a bromine atom, a methylsulfonyl group, a piperazine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the bromine atom, and the attachment of the piperazine ring with the methylsulfonyl group. Common synthetic routes may involve:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Attachment of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Methylsulfonyl Group Addition: This step can involve the use of methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 1-Bromo-4-[(methylsulfanyl)methyl]benzene
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Uniqueness

4-Bromo-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperazine ring and pyridazinone core are particularly noteworthy, as they contribute to its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

4-bromo-5-(4-methylsulfonylpiperazin-1-yl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3S/c1-24(22,23)19-9-7-18(8-10-19)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRUHBPUOPFBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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